Cas no 1484705-29-4 (1-(propylsulfanyl)cyclobutane-1-carboxylic acid)

1-(propylsulfanyl)cyclobutane-1-carboxylic acid structure
1484705-29-4 structure
商品名:1-(propylsulfanyl)cyclobutane-1-carboxylic acid
CAS番号:1484705-29-4
MF:C8H14O2S
メガワット:174.260561466217
CID:5170631
PubChem ID:65129808

1-(propylsulfanyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Cyclobutanecarboxylic acid, 1-(propylthio)-
    • 1-(Propylthio)cyclobutane-1-carboxylic acid
    • 1-(propylsulfanyl)cyclobutane-1-carboxylic acid
    • インチ: 1S/C8H14O2S/c1-2-6-11-8(7(9)10)4-3-5-8/h2-6H2,1H3,(H,9,10)
    • InChIKey: LYXCOKODADVNHX-UHFFFAOYSA-N
    • ほほえんだ: C1(SCCC)(C(O)=O)CCC1

1-(propylsulfanyl)cyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1122487-0.05g
1-(propylsulfanyl)cyclobutane-1-carboxylic acid
1484705-29-4 95%
0.05g
$468.0 2023-10-26
Enamine
EN300-1122487-10.0g
1-(propylsulfanyl)cyclobutane-1-carboxylic acid
1484705-29-4
10g
$4914.0 2023-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1359123-500mg
1-(Propylthio)cyclobutane-1-carboxylic acid
1484705-29-4 95%
500mg
¥29613 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1359123-100mg
1-(Propylthio)cyclobutane-1-carboxylic acid
1484705-29-4 95%
100mg
¥23511 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1359123-50mg
1-(Propylthio)cyclobutane-1-carboxylic acid
1484705-29-4 95%
50mg
¥25887 2023-04-15
Enamine
EN300-1122487-10g
1-(propylsulfanyl)cyclobutane-1-carboxylic acid
1484705-29-4 95%
10g
$2393.0 2023-10-26
Enamine
EN300-1122487-0.1g
1-(propylsulfanyl)cyclobutane-1-carboxylic acid
1484705-29-4 95%
0.1g
$490.0 2023-10-26
Enamine
EN300-1122487-0.5g
1-(propylsulfanyl)cyclobutane-1-carboxylic acid
1484705-29-4 95%
0.5g
$535.0 2023-10-26
Enamine
EN300-1122487-5g
1-(propylsulfanyl)cyclobutane-1-carboxylic acid
1484705-29-4 95%
5g
$1614.0 2023-10-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1359123-250mg
1-(Propylthio)cyclobutane-1-carboxylic acid
1484705-29-4 95%
250mg
¥28371 2023-04-15

1-(propylsulfanyl)cyclobutane-1-carboxylic acid 関連文献

1-(propylsulfanyl)cyclobutane-1-carboxylic acidに関する追加情報

Recent Advances in the Study of 1-(Propylsulfanyl)cyclobutane-1-carboxylic Acid (CAS: 1484705-29-4)

1-(Propylsulfanyl)cyclobutane-1-carboxylic acid (CAS: 1484705-29-4) is a cyclobutane derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its unique cyclobutane ring and propylsulfanyl moiety, has been the subject of several studies aimed at exploring its pharmacological properties, synthetic pathways, and potential therapeutic uses. This research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

Recent studies have focused on the synthesis and structural optimization of 1-(propylsulfanyl)cyclobutane-1-carboxylic acid. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route for this compound, highlighting its scalability and efficiency. The researchers employed a multi-step process involving cyclobutane ring formation followed by the introduction of the propylsulfanyl group, achieving a high yield and purity. This advancement is significant as it addresses previous challenges in the large-scale production of the compound, paving the way for further pharmacological evaluations.

In addition to synthetic improvements, the pharmacological potential of 1-(propylsulfanyl)cyclobutane-1-carboxylic acid has been explored. A study published in Bioorganic & Medicinal Chemistry Letters in 2024 investigated its role as a modulator of specific enzymatic pathways. The compound demonstrated inhibitory activity against certain enzymes involved in inflammatory responses, suggesting its potential as a lead compound for developing anti-inflammatory agents. These findings are particularly promising given the ongoing need for novel anti-inflammatory drugs with fewer side effects.

Further research has delved into the compound's mechanism of action. Computational modeling and in vitro assays have revealed that 1-(propylsulfanyl)cyclobutane-1-carboxylic acid interacts with key amino acid residues in target enzymes, stabilizing inactive conformations and thereby reducing enzymatic activity. This mechanistic insight provides a foundation for structure-activity relationship (SAR) studies, which could lead to the design of more potent derivatives. Researchers are optimistic that such derivatives could exhibit enhanced selectivity and efficacy, making them viable candidates for clinical development.

The therapeutic potential of 1-(propylsulfanyl)cyclobutane-1-carboxylic acid extends beyond anti-inflammatory applications. Preliminary studies have indicated its utility in oncology, particularly in targeting pathways associated with tumor proliferation. A 2023 study in Cancer Research reported that the compound exhibited moderate cytotoxicity against certain cancer cell lines, with minimal effects on normal cells. This selective toxicity is a desirable trait in anticancer drug development, and further investigations are underway to elucidate the underlying molecular mechanisms.

Despite these promising developments, challenges remain. The pharmacokinetic properties of 1-(propylsulfanyl)cyclobutane-1-carboxylic acid, such as its bioavailability and metabolic stability, require further optimization. Recent efforts have focused on prodrug strategies and formulation improvements to enhance its therapeutic profile. Additionally, toxicological assessments are ongoing to ensure its safety for potential clinical use. These studies are critical for advancing the compound from the bench to the bedside.

In conclusion, 1-(propylsulfanyl)cyclobutane-1-carboxylic acid (CAS: 1484705-29-4) represents a promising scaffold in medicinal chemistry, with diverse therapeutic potential. Recent advancements in its synthesis, mechanistic understanding, and pharmacological evaluation underscore its value as a candidate for further development. Continued research efforts will be essential to fully realize its clinical applications and address existing limitations. This compound exemplifies the intersection of chemical innovation and biological relevance, offering exciting opportunities for future drug discovery.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.